![molecular formula C11H14N2O B2992970 2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine} CAS No. 2167892-11-5](/img/structure/B2992970.png)
2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Unexpected Formation of Polycyclic Oxygen-Containing Spiro-Heterocycles
Researchers have discovered the formation of complex polycyclic oxygen-containing spiro-heterocycles during reactions involving 2,4-dihydro-3H-pyrrol-3-one 1-oxide with benzaldehyde. These compounds demonstrate the intricate nature of spirocyclic reactions and their potential for creating novel chemical structures (Becker et al., 2008).
Novel Dispiro[oxindole-thiazolidinedione] Compounds
A study outlines the synthesis of novel dispiro compounds involving oxindole-thiazolidinedione and related derivatives via regio- and stereo-selective 1,3-dipolar cycloaddition reactions. These findings highlight the versatility of spiro compounds in chemical synthesis and their potential applications in medicinal chemistry (Ponnala et al., 2006).
Antimicrobial and Antifungal Activity
A new class of spiro pyrrolidines has been synthesized and screened for antibacterial and antifungal activities. The compounds exhibited significant activity against various human pathogenic bacteria and dermatophytic fungi, suggesting their potential in developing new antimicrobial agents (Raj et al., 2003).
Versatile Construction of Dispiro[pyrrolidine-oxindole] Scaffolds
Research has developed a versatile method for constructing dispiro[pyrrolidine-oxindole] scaffolds involving 3-aminooxindoles, aldehydes, and methyleneindolinone derivatives. This approach allows for broad functional-group tolerance and high yields, indicating its utility in synthesizing biologically active compounds (Wei et al., 2016).
Organocatalytic Synthesis with High Enantiopurity
An organocatalytic approach has been described for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit important biological activities. This method achieves high enantiopurity and structural diversity, underscoring the potential of organocatalysis in creating compounds with specific stereochemical configurations (Chen et al., 2009).
Safety and Hazards
The safety data sheet for 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine} suggests that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. In case of swallowing, the mouth should be rinsed .
Direcciones Futuras
Pyrrolopyrazine derivatives, including 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine}, have shown promising results in various scientific experiments due to their unique structural properties. They have been studied as analgesic and sedative agents and have shown potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found . Therefore, these compounds are an attractive scaffold for drug discovery research .
Propiedades
IUPAC Name |
spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-4-12-7-10-9(1)11(8-13-10)2-5-14-6-3-11/h1,4,7,13H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHFLIBSZRDMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3-Chloro-4-methoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992887.png)
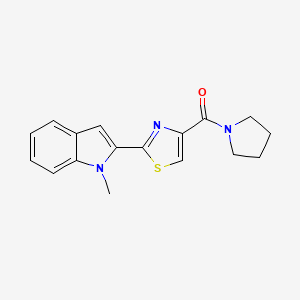
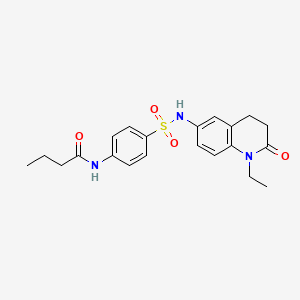
![4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2992890.png)
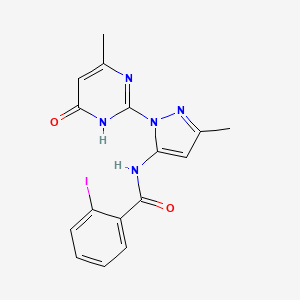
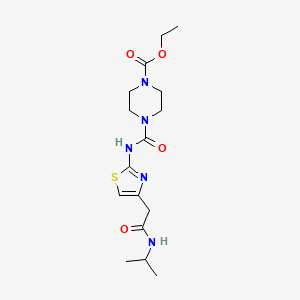
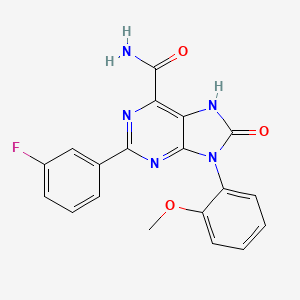
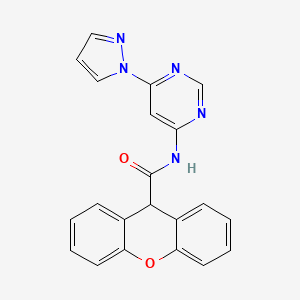
![3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole](/img/structure/B2992900.png)
![6-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2992902.png)

![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2992908.png)

